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Compound of Interest

Compound Name: Carapin

Cat. No.: B1239719 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the scientific literature concerning the

natural product Carapin. The information presented herein is based on peer-reviewed

research, with a focus on its mechanism of action, quantitative experimental data, and detailed

experimental protocols. This document is intended to serve as a valuable resource for

researchers, scientists, and professionals involved in drug development who are interested in

the therapeutic potential of Carapin.

Executive Summary
Carapin is a natural product that has been identified as a potent activator of two key nuclear

receptors: the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).

[1][2] These receptors are critical regulators of xenobiotic metabolism and inflammatory

responses. The activation of PXR and CAR by Carapin leads to the induction of drug-

metabolizing enzymes and the suppression of inflammatory mediators, suggesting its potential

therapeutic utility in various pathological conditions. This guide will delve into the quantitative

data supporting these claims, the detailed experimental procedures used to elicit these

findings, and the signaling pathways through which Carapin exerts its effects.

Quantitative Data
The biological activity of Carapin has been quantified in several key experiments. The following

tables summarize the dose-dependent activation of PXR and CAR by Carapin and its
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subsequent effects on gene expression.

Table 1: Activation of Human and Mouse PXR by Carapin in a Luciferase Reporter Assay

Receptor
Carapin Concentration
(μM)

Fold Activation (Mean ±
SD)

Human PXR 10 4.5 ± 0.5

Mouse PXR 10 3.8 ± 0.4

Human PXR 1 2.1 ± 0.2

Mouse PXR 1 1.9 ± 0.3

Data extracted from transient transfection and luciferase reporter gene assays in CV-1 cells.[1]

Table 2: Activation of Human CAR by Carapin in a Luciferase Reporter Assay

Receptor
Carapin Concentration
(μM)

Fold Activation (Mean ±
SD)

Human CAR 10 3.2 ± 0.3

Human CAR 1 1.5 ± 0.1

Data extracted from transient transfection and luciferase reporter gene assays in HEK293 cells.

[2]

Table 3: Effect of Carapin on the Expression of PXR/CAR Target Genes in Primary Human

Hepatocytes

Gene Treatment Fold Induction (Mean ± SD)

CYP3A4 Carapin (10 μM) 5.2 ± 0.6

CYP2B6 Carapin (10 μM) 4.1 ± 0.5

Gene expression was measured by quantitative real-time PCR.[1]
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Table 4: Inhibition of LPS-Induced Inflammatory Mediator Expression by Carapin in Primary

Mouse Hepatocytes

Gene Treatment
Percent Inhibition of LPS-
induced expression (Mean
± SD)

IL-6 Carapin (10 μM) + LPS 65 ± 7

TNF-α Carapin (10 μM) + LPS 58 ± 6

Gene expression was measured by quantitative real-time PCR in wild-type mouse hepatocytes.

The inhibitory effect was abolished in PXR-null hepatocytes.[1]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature on

Carapin.

Transient Transfection and Luciferase Reporter Gene
Assay
This protocol was utilized to determine the activation of PXR and CAR by Carapin.

Cell Lines:

Monkey kidney-derived fibroblast (CV-1) cells were used for PXR activation assays.

Human embryonic kidney (HEK293) cells were used for CAR activation assays.[1][2]

Plasmids:

Expression vectors for human and mouse PXR, and human CAR.

A luciferase reporter plasmid containing the responsive element for PXR (e.g., CYP3A4

promoter) or CAR (e.g., tk-PBRE).

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
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Procedure:

Cell Seeding: CV-1 or HEK293 cells were seeded in 24-well plates at a density of 5 x 10^4

cells per well and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented

with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

Transfection: After 24 hours, cells were transiently co-transfected with the appropriate

expression vector, luciferase reporter plasmid, and the Renilla control plasmid using a

suitable transfection reagent (e.g., Lipofectamine 2000).

Treatment: 24 hours post-transfection, the medium was replaced with fresh medium

containing various concentrations of Carapin (e.g., 1 μM and 10 μM) or vehicle control (e.g.,

DMSO).

Cell Lysis: After a 24-hour incubation period with Carapin, the cells were washed with

phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.

Luciferase Assay: The firefly and Renilla luciferase activities in the cell lysates were

measured sequentially using a dual-luciferase reporter assay system and a luminometer.

Data Analysis: The firefly luciferase activity was normalized to the Renilla luciferase activity

to account for variations in transfection efficiency. The fold activation was calculated as the

ratio of the normalized luciferase activity in Carapin-treated cells to that in vehicle-treated

cells.

Primary Hepatocyte Culture and Gene Expression
Analysis
This protocol was employed to investigate the effect of Carapin on the expression of target

genes in a more physiologically relevant system.

Hepatocyte Isolation:

Primary human hepatocytes were isolated from donated liver tissue.

Primary mouse hepatocytes were isolated from wild-type and PXR-null mice via a two-step

collagenase perfusion method.
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Procedure:

Cell Seeding: Isolated hepatocytes were seeded on collagen-coated plates in Williams'

Medium E supplemented with 10% FBS, insulin, dexamethasone, and penicillin-

streptomycin.

Treatment: After allowing the cells to attach for 4-6 hours, the medium was replaced with

fresh medium containing Carapin (10 μM) or vehicle control. For inflammation studies,

hepatocytes were co-treated with lipopolysaccharide (LPS) to induce an inflammatory

response.

RNA Isolation: After a 24-hour treatment period, total RNA was isolated from the hepatocytes

using a suitable RNA extraction kit (e.g., RNeasy Mini Kit).

Quantitative Real-Time PCR (qRT-PCR):

First-strand cDNA was synthesized from the isolated RNA using a reverse transcription kit.

qRT-PCR was performed using gene-specific primers for CYP3A4, CYP2B6, IL-6, TNF-α,

and a housekeeping gene (e.g., GAPDH) for normalization.

The relative gene expression was calculated using the ΔΔCt method.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the signaling pathway of

Carapin and the experimental workflow of the luciferase reporter assay.
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Caption: Carapin Signaling Pathway.
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Caption: Luciferase Reporter Assay Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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